molecular formula C4H5ClO3 B1295018 4-Chloro-3-oxobutyric acid CAS No. 27807-84-7

4-Chloro-3-oxobutyric acid

Cat. No. B1295018
CAS RN: 27807-84-7
M. Wt: 136.53 g/mol
InChI Key: UCTNTYHJFWMUBD-UHFFFAOYSA-N
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Description

4-Chloro-3-oxobutyric acid, also referred to as 4-chloro-3-oxobutanoic acid or COBA, is an organic compound with the molecular formula C4H5ClO3 . It is used in the preparation of insecticides .


Molecular Structure Analysis

The molecular formula of 4-Chloro-3-oxobutyric acid is C4H5ClO3. It has an average mass of 136.534 Da and a monoisotopic mass of 135.992722 Da .


Physical And Chemical Properties Analysis

4-Chloro-3-oxobutyric acid has a density of 1.4±0.1 g/cm3, a boiling point of 284.8±20.0 °C at 760 mmHg, and a flash point of 126.1±21.8 °C . It has three freely rotating bonds, three hydrogen bond acceptors, and one hydrogen bond donor .

Scientific Research Applications

Electropolymerization and Copolymerization

4-Chloro-3-oxobutyric acid is used in electropolymerization and copolymerization with pyrrole, producing electroactive polymers and copolymers. This process benefits from transient potential waveforms for polymer material production (Too et al., 1993).

Synthesis of Halogenatedphenyl-Oxobutyric Acids

It serves as a precursor in synthesizing various halogenatedphenyl-oxobutyric acids, essential for nuclear halogenation of aryl-oxobutyric acids (Jojima et al., 1979).

Safety And Hazards

When handling 4-Chloro-3-oxobutyric acid, personal protective equipment should be worn. Avoid contact with skin and eyes, ingestion, inhalation, and dust formation . In case of contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water and consult a physician .

properties

IUPAC Name

4-chloro-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO3/c5-2-3(6)1-4(7)8/h1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTNTYHJFWMUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182128
Record name 4-Chloro-3-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-oxobutyric acid

CAS RN

27807-84-7
Record name 4-Chloro-3-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27807-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-oxobutyric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-oxobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Bertelsen, M Nielsen, S Bachmann… - Synthesis, 2005 - thieme-connect.com
The rhodium-catalyzed NH and OH insertion of amides and carboxylic acids with α-diazo-β-ketoesters to give different α-amido-and α-carboxylic-β-ketoesters is presented. …
Number of citations: 33 www.thieme-connect.com
K KAWABATA - jlc.jst.go.jp
With regard to the structure, FK027 is entirely distinct from the commercially available oral cephalosporins in» possessing the (Z)-2-(2-amino-4-thiazolyl)-2-carboxymethoxyiminoacetyl …
Number of citations: 0 jlc.jst.go.jp
H SIMON - Biocatalysis, 2013 - books.google.com
… The reduction of various alkyl esters of 4-chloro-3-oxobutyric acid with yeasts was studied carefully by Sih and Chen (1984). They observed productivity numbers of about 12. …
Number of citations: 0 books.google.com
B Gabriele, G Salerno, L Veltri, R Mancuso… - The Journal of …, 2006 - ACS Publications
… The indirect carbonylation of 2-aminophenol with 4-chloro-3-oxobutyric acid ethyl ester to give (4H-benzo[1,4]oxazin-3-ylidene)acetic acid ethyl ester has also been reported: (b) Puebla…
Number of citations: 52 pubs.acs.org
H Simon - Biocatalysis, 1990 - Springer
… The reduction of various alkyl esters of 4-chloro-3-oxobutyric acid with yeasts was studied carefully by Sih and Chen (1984). They observed productivity numbers of about 12. …
Number of citations: 1 link.springer.com
T Imamoto, M Nishimura, A Koide… - The Journal of Organic …, 2007 - ACS Publications
… High enantioselectivities were also achieved in the reactions of 3-oxobutyric acid methyl ester and 4-chloro-3-oxobutyric acid ethyl ester, having an alkyl group at the R 1 position (Table …
Number of citations: 63 pubs.acs.org
K KAWABATA, K MIYAI, H TAKASUGI… - Chemical and …, 1986 - jstage.jst.go.jp
The (E)-isomer (11) of FK027 was synthesized by two methods. The effect of the configuration of the oxime in the 7-acyl side chain of FK027 (1) on the antimicrobial activity and oral …
Number of citations: 8 www.jstage.jst.go.jp

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